molecular formula C9H8N2O2 B1313350 4-methyl-7-nitro-1H-indole CAS No. 289483-80-3

4-methyl-7-nitro-1H-indole

Cat. No. B1313350
CAS RN: 289483-80-3
M. Wt: 176.17 g/mol
InChI Key: LXZHCIXJJSWNNT-UHFFFAOYSA-N
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Description

4-Methyl-7-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 4-methyl-7-nitro-1H-indole is 1S/C9H8N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-5,10H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

4-Methyl-7-nitro-1H-indole is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Biologically Active Compounds

Indole derivatives, such as 4-methyl-7-nitro-1H-indole, have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown significant potential in treating cancer cells and microbes .

Antiviral Activity

Indole derivatives have demonstrated antiviral properties . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Activity

Indole derivatives have also been used for their anti-inflammatory properties . They can help reduce inflammation and have potential therapeutic applications in diseases where inflammation plays a key role .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . They have been used in the development of anticancer drugs, showing promising results in inhibiting the growth of cancer cells .

Antioxidant Activity

Indole derivatives have antioxidant properties . They can help protect the body from damage caused by harmful molecules known as free radicals .

Antimicrobial Activity

Indole derivatives have been used for their antimicrobial properties . They have shown effectiveness in inhibiting the growth of various types of microbes .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . They have been used in the development of antidiabetic drugs, showing promising results in controlling blood sugar levels .

Antimalarial Activity

Indole derivatives have been used for their antimalarial properties . They have shown effectiveness in inhibiting the growth of the parasite that causes malaria .

Safety and Hazards

The safety information for 4-methyl-7-nitro-1H-indole indicates that it is classified under GHS07, which denotes that it can cause harm if swallowed (H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indoles, including 4-methyl-7-nitro-1H-indole, are significant heterocyclic systems in natural products and drugs . They have attracted increasing attention in recent years due to their various biologically vital properties . Future research may focus on the synthesis of novel indole derivatives and their potential therapeutic applications .

properties

IUPAC Name

4-methyl-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZHCIXJJSWNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468167
Record name 4-methyl-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-7-nitro-1H-indole

CAS RN

289483-80-3
Record name 4-methyl-7-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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